

An In-depth Technical Guide to 7-Bromo-4,6-dichloroquinazoline

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Compound of Interest

Compound Name: 7-Bromo-4,6-dichloroquinazoline

CAS No.: 1260847-61-7

Cat. No.: B573173

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This guide provides a comprehensive technical overview of **7-Bromo-4,6-dichloroquinazoline**, a key building block in synthetic organic chemistry and drug discovery. We will delve into its core chemical properties, reactivity, synthesis, and handling protocols, offering insights grounded in practical laboratory experience. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry.^[1] This is due to its ability to be readily modified and interact with a diverse range of biological targets.^[1] Consequently, quinazoline derivatives have been extensively explored for various therapeutic applications, including the development of anticancer, anti-inflammatory, and antiviral agents.^[1] Several clinically approved drugs, such as gefitinib, feature the quinazoline core and function as kinase inhibitors in cancer therapy.^[1] Dihalogenated quinazolines, in particular, are highly versatile synthetic intermediates due to the reactivity of the halogen atoms, which allows for sequential and regioselective modifications.^[1]

Core Chemical Properties of 7-Bromo-4,6-dichloroquinazoline

Understanding the fundamental physicochemical properties of **7-Bromo-4,6-dichloroquinazoline** is paramount for its effective use in research and development.

Property	Value	Source
CAS Number	1260847-61-7	[2]
Molecular Formula	C ₈ H ₃ BrCl ₂ N ₂	[3]
Molecular Weight	277.93 g/mol	[3]
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Note: Some physical properties like melting and boiling points are not readily available in the searched literature and would require experimental determination.

Spectroscopic Data

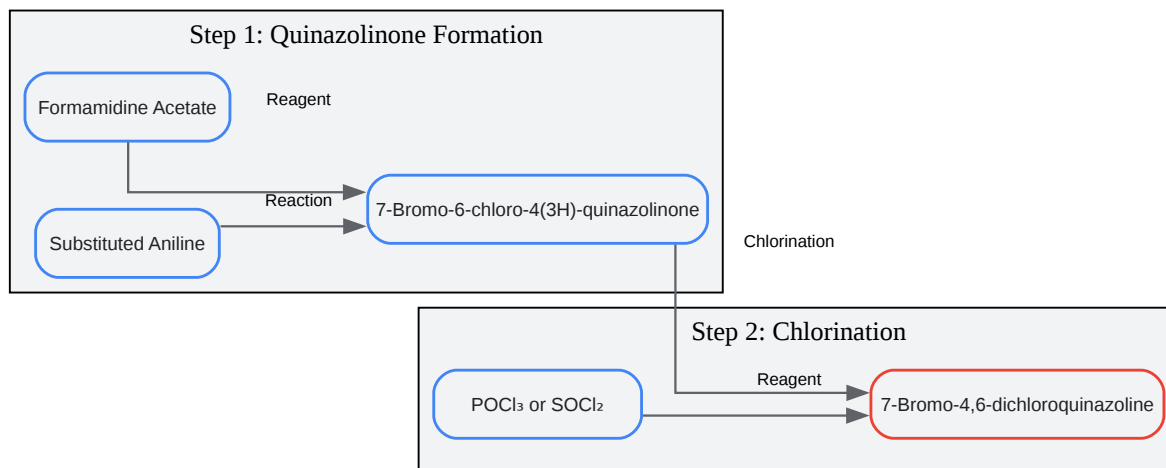
While a dedicated full spectrum analysis for **7-Bromo-4,6-dichloroquinazoline** is not available in the provided search results, data from analogous structures can provide valuable insights. For instance, the ¹H NMR spectrum of the related compound 7-bromo-4-chloroquinoline shows characteristic aromatic proton signals.[4] Similarly, ¹³C-NMR and mass spectrometry data for various bromo- and chloro-substituted quinazolines have been reported, which can aid in the characterization of **7-Bromo-4,6-dichloroquinazoline**. [5]

Synthesis and Reactivity

The synthesis of **7-Bromo-4,6-dichloroquinazoline** typically involves a multi-step process starting from substituted anilines. A generalized approach often includes the formation of a quinazolinone intermediate, followed by chlorination.

Illustrative Synthetic Pathway

A plausible synthetic route can be conceptualized based on established methodologies for similar quinazoline derivatives.[6][7]



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Caption: A generalized two-step synthesis of **7-Bromo-4,6-dichloroquinazoline**.

Key Reactions and Reactivity

The chemical reactivity of **7-Bromo-4,6-dichloroquinazoline** is dominated by the three halogen substituents on the quinazoline core.

- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic attack. The C4-chloro group is generally more reactive towards nucleophiles than the C6-chloro group. This differential reactivity allows for selective functionalization.
- **Cross-Coupling Reactions:** The bromine atom at position 7 is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of substituents at this position.

This dual reactivity makes **7-Bromo-4,6-dichloroquinazoline** a valuable precursor for the synthesis of diverse libraries of quinazoline derivatives for screening in drug discovery programs.[8]

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[9] The strategic placement of bromo and chloro substituents in **7-Bromo-4,6-dichloroquinazoline** allows for its use as a starting material for the synthesis of potent and selective inhibitors of various signaling pathways implicated in cancer, such as those involving EGFR, VEGFR-2, and PI3K/Akt.[8]

Experimental Workflow: Synthesis of a 4-Amino-quinazoline Derivative

The following protocol outlines a general procedure for the synthesis of a 4-amino-7-bromo-6-chloroquinazoline derivative, a common step in the elaboration of this scaffold for biological testing.[8]

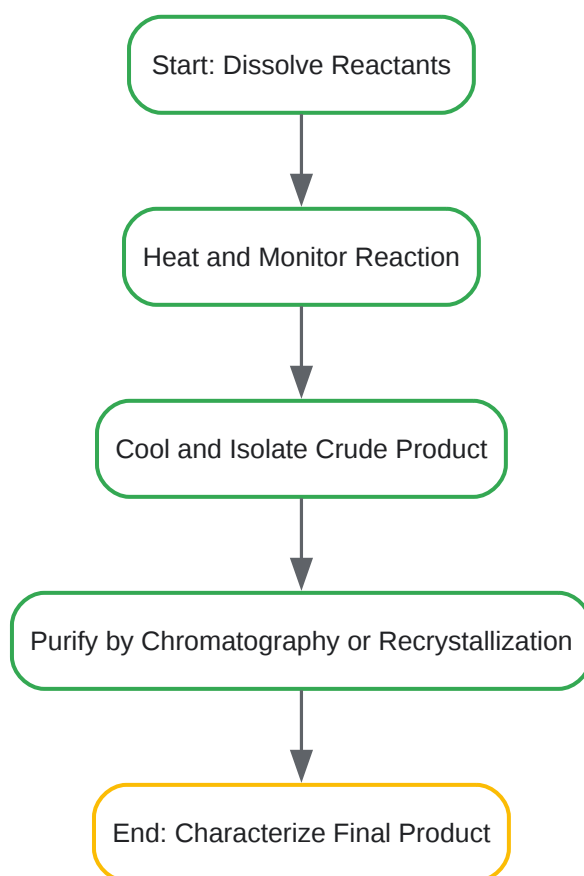
Materials:

- **7-Bromo-4,6-dichloroquinazoline**
- Primary or secondary amine (e.g., aniline, morpholine)
- Anhydrous solvent (e.g., isopropanol, DMF)
- Base (e.g., diisopropylethylamine, potassium carbonate)

Procedure:

- Dissolve **7-Bromo-4,6-dichloroquinazoline** (1 equivalent) in the chosen anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the desired amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the reaction mixture.

- Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-7-bromo-6-chloroquinazoline derivative.



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Caption: A typical experimental workflow for SNAr reactions on **7-Bromo-4,6-dichloroquinazoline**.

Safety and Handling

7-Bromo-4,6-dichloroquinazoline should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[10] Although specific hazard data for this compound is limited, related halogenated quinazolines are classified as hazardous substances.[10][11]

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[12]
- Respiratory Protection: Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[12]

First-Aid Measures

- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
- If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Dispose of the compound and its container in accordance with local, regional, and national regulations.[12]

Conclusion

7-Bromo-4,6-dichloroquinazoline is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its distinct reactivity at the chloro and bromo positions provides a strategic advantage for the construction of complex molecular architectures. A

thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective application in the pursuit of novel therapeutic agents.

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